(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Catalog No.
S679816
CAS No.
30925-18-9
M.F
C16H21NO6
M. Wt
323.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-o...

CAS Number

30925-18-9

Product Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

LDRWTKQWSXGSTM-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Synonyms

Boc-Asp-OBzl;30925-18-9;Boc-L-asparticacid1-benzylester;SBB066995;N-(tert-Butoxycarbonyl)-L-asparticAcid1-BenzylEster;1-BenzylN-Boc-L-aspartate;(3S)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]-4-oxobutanoicacid;1-BenzylN-(tert-Butoxycarbonyl)-L-aspartate;Commericial;(3S)-3-[(tert-butoxy)carbonylamino]-3-[benzyloxycarbonyl]propanoicacid;PubChem12927;AC1Q1MRP;15066_ALDRICH;Boc-asparticacidbenzylester;SCHEMBL1093029;15066_FLUKA;LDRWTKQWSXGSTM-LBPRGKRZSA-N;MolPort-003-926-625;ACT05195;Boc-L-asparticacida-benzylester;ZINC2539200;ANW-59149;CB-208;MFCD00065563;AKOS015924100

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1

The compound (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid is a complex organic molecule characterized by its unique structural features. This compound includes a chiral center at the 3-position, indicating that it exists in a specific stereoisomeric form. The presence of a phenyl group and a butanoic acid moiety contributes to its potential biological activity. The functional groups present, such as the carbonyl and amine, suggest that it may participate in various

Peptide Synthesis

Boc-L-aspartic acid 1-benzyl ester is a valuable building block in peptide synthesis due to the presence of both a protected amine group (Boc) and a benzyl ester protecting group on the carboxylic acid. The Boc group ensures chemoselective coupling with other amino acids, while the benzyl ester can be selectively cleaved under mild conditions to reveal the free carboxylic acid needed for peptide bond formation. This makes Boc-L-aspartic acid 1-benzyl ester a versatile reagent for the construction of complex peptides with aspartic acid residues [].

Medicinal Chemistry

Studies suggest Boc-L-aspartic acid 1-benzyl ester may have potential applications in the development of new therapeutic agents. Research has explored its use as a precursor for the synthesis of aspartic acid-based peptidomimetics with potential antitumor activity []. Additionally, its anesthetic properties have been investigated, although further research is needed to determine its efficacy and safety profile [].

Organic Synthesis

Boc-L-aspartic acid 1-benzyl ester can serve as a starting material for the synthesis of various aspartic acid derivatives. The protected amine and carboxylic acid functionalities allow for selective modification and manipulation, enabling the creation of novel compounds with potential applications in drug discovery or material science [].

, including:

  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to speed up the processes

The biological activity of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid is likely influenced by its structure. Compounds with similar frameworks have been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The presence of a privileged substructure may enhance its bioactivity, making it a candidate for further pharmacological studies .

The synthesis of this compound can be achieved through several methods:

  • Solid-phase synthesis: This method allows for the efficient assembly of the compound on a solid support, facilitating purification.
  • Solution-phase synthesis: Traditional organic synthesis techniques involving multiple steps, such as coupling reactions between amines and carboxylic acids.
  • Enzymatic synthesis: Utilizing specific enzymes to catalyze reactions under mild conditions, which can improve yield and selectivity.

Each method has its advantages and challenges regarding yield, purity, and scalability .

The potential applications of (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid include:

  • Pharmaceutical development: As a lead compound for drug discovery targeting specific diseases.
  • Biochemical research: To study enzyme mechanisms or metabolic pathways.
  • Agricultural chemistry: As a potential pesticide or herbicide due to its biological activity.

These applications highlight its versatility in both medicinal and industrial contexts .

Interaction studies are essential for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular docking: To predict how the compound binds to specific proteins or receptors.
  • High-throughput screening: To evaluate its activity against various biological assays.

These studies help elucidate the mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid, including:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar phenyl groupAnti-inflammatory
Compound BContains an amideAnticancer
Compound CHydroxyl groupAntimicrobial

Uniqueness

What sets (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid apart from these compounds is its specific stereochemistry and the combination of functional groups that may confer distinct biological activities not observed in other similar compounds. Its unique structure may enhance selectivity towards specific biological targets, making it an interesting candidate for further research .

This detailed exploration into the compound's characteristics highlights its potential significance in both scientific research and practical applications.

XLogP3

1.9

Wikipedia

Boc-L-aspartic acid 1-benzyl ester

Dates

Modify: 2023-08-15

Explore Compound Types